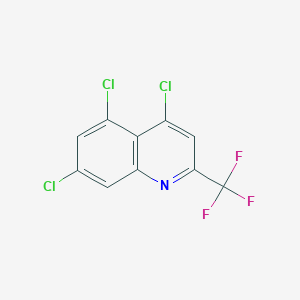

4,5,7-Trichloro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4,5,7-trichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl3F3N/c11-4-1-5(12)9-6(13)3-8(10(14,15)16)17-7(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFUUVXYSQLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C=C2Cl)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380279 | |

| Record name | 4,5,7-trichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-41-5 | |

| Record name | 4,5,7-Trichloro-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,7-trichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, purification methods, and biological activities based on established knowledge of structurally similar quinoline derivatives. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and antimalarial activities. The presence of three chlorine atoms and a trifluoromethyl group on the quinoline core of the title compound suggests its potential as a subject for further investigation in drug discovery programs. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 175203-41-5 | [1][2] |

| Molecular Formula | C₁₀H₃Cl₃F₃N | [1][2] |

| Molecular Weight | 300.49 g/mol | [2] |

| Melting Point | 111-114 °C | |

| Boiling Point (Predicted) | 304.6 ± 37.0 °C | |

| Density (Predicted) | 1.614 ± 0.06 g/cm³ | |

| Appearance | Solid | |

| Storage Temperature | 2-8 °C |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinolines. The following represents a generalized, theoretical protocol.

Proposed Synthesis

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a suitably substituted aniline precursor. A potential approach could involve the Gould-Jacobs reaction to form the quinoline core, followed by chlorination steps.

Step 1: Synthesis of a Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline Intermediate

-

Reaction Setup: In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours to facilitate the condensation reaction and removal of ethanol.

-

Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A, preheated to 250 °C. Reflux the mixture for 30-60 minutes to induce cyclization.

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent.

Step 2: Chlorination of the Quinoline Core

-

Reaction Setup: To the dried dichloro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate from Step 1, add an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base such as sodium bicarbonate until a precipitate forms.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

-

Column Chromatography: Purification can be achieved using column chromatography on silica gel. A gradient elution system with hexane and ethyl acetate is recommended to separate the desired product from impurities.

-

Recrystallization: Further purification can be performed by recrystallizing the product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a crystalline solid.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the structural motifs present in this molecule, namely the quinoline core, chlorine, and trifluoromethyl substituents, are features of many compounds with known anticancer and antimalarial properties.

Inferred Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[3][4] The presence of a trifluoromethyl group can enhance the metabolic stability and cell permeability of a compound, often leading to improved pharmacological properties. The chloro substituents can modulate the electronic properties of the molecule and its binding affinity to biological targets.

Potential Signaling Pathways:

-

Kinase Inhibition: Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[5] It is plausible that this compound could exhibit inhibitory activity against kinases such as EGFR, VEGFR, or those in the PI3K/Akt/mTOR pathway.

-

Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication. This leads to DNA damage and apoptosis in cancer cells.

Inferred Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine. While the title compound is not a 4-aminoquinoline, the broader class of substituted quinolines has been extensively investigated for antimalarial activity. The trifluoromethyl group has been incorporated into quinoline structures to overcome drug resistance in malaria parasites.

Potential Mechanism of Action:

-

Inhibition of Heme Polymerization: A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the initial investigation of this compound as a potential therapeutic agent.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 175203-41-5 [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and molecular structure of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative. Due to the limited availability of specific experimental data for this compound, this document combines confirmed molecular information with inferred properties and potential applications based on structurally related quinoline analogs. The guide covers the molecular structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of potential biological activities, including a hypothetical signaling pathway. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to aid in research and development endeavors.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen and trifluoromethyl substituents can significantly modulate the physicochemical and pharmacological properties of the quinoline scaffold. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and bioavailability. This guide focuses on the specific polysubstituted quinoline, this compound, providing a foundational resource for researchers exploring its potential in drug discovery.

Molecular Structure and Physicochemical Properties

The IUPAC name for the compound is this compound.[3] Its molecular structure consists of a quinoline core with chlorine atoms at positions 4, 5, and 7, and a trifluoromethyl group at position 2.

Molecular Structure:

A summary of its known and predicted physicochemical properties is provided in Table 1.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 175203-41-5 | ChemicalBook[5] |

| Molecular Formula | C₁₀H₃Cl₃F₃N | PubChem[3] |

| Molecular Weight | 300.49 g/mol | ChemicalBook[5] |

| Monoisotopic Mass | 298.9283 Da | PubChemLite[3] |

| SMILES | C1=C(C=C(C2=C1N=C(C=C2Cl)C(F)(F)F)Cl)Cl | PubChemLite[3] |

| InChI | InChI=1S/C10H3Cl3F3N/c11-4-1-5(12)9-6(13)3-8(10(14,15)16)17-7(9)2-4/h1-3H | PubChemLite[3] |

| Predicted XlogP | 5.0 | PubChemLite[3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis would likely begin with a suitable aniline precursor, which undergoes cyclization to form a quinoline core, followed by sequential or directed chlorination.

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1 & 2: Synthesis of 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dichloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

-

Condensation: Heat the mixture at 100-120°C for 1-2 hours to facilitate the initial condensation reaction.

-

Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A and heat to reflux (approximately 250°C) for 1-2 hours to induce cyclization.

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid by filtration, wash with hexane, and dry to yield 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline.

Step 3: Chlorination to this compound

-

Reaction Setup: In a fume hood, carefully add the intermediate from the previous step (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound is not currently available. However, based on the activities of structurally similar quinoline derivatives, it is plausible that this compound could exhibit anticancer or antimalarial properties.[1][6] The presence of multiple chlorine atoms and a trifluoromethyl group could enhance its interaction with biological targets.

Hypothetical Anticancer Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. A hypothetical pathway for this compound is presented below.

Caption: A hypothetical signaling pathway for apoptosis induction by a quinoline derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has provided a summary of its known molecular characteristics and, by drawing parallels with related compounds, has outlined a potential synthetic route and hypothesized biological activities. It is imperative that future research endeavors focus on the experimental validation of these proposed properties to fully elucidate the therapeutic potential of this compound. The information and protocols presented herein serve as a foundational starting point for such investigations.

References

- 1. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the General Synthesis Pathways for Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethyl-substituted quinolines highly sought-after compounds in drug discovery. This technical guide provides an in-depth overview of the core synthetic pathways to access these valuable molecules, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of trifluoromethyl-substituted quinolines can be broadly categorized into two main approaches:

-

Classical Cyclization Reactions: These methods involve the construction of the quinoline ring from acyclic precursors, where one or more of the starting materials already contain the trifluoromethyl group. Key examples include the Conrad-Limpach, Combes, Doebner-von Miller, and Friedländer syntheses.

-

Modern Synthetic Methods: These approaches often involve the direct trifluoromethylation of a pre-existing quinoline ring or utilize modern catalytic systems to achieve the desired transformation under milder conditions. Radical trifluoromethylation and photoredox catalysis are prominent examples.

A generalized workflow for the synthesis of trifluoromethyl-substituted quinolines is depicted below.

Classical Cyclization Reactions

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines. It involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting β-aminoacrylate intermediate.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline [2]

-

Step 1: Enamine Formation.

-

In a suitable reaction vessel, combine the substituted aniline (1.0 eq) and a trifluoromethylated β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0-1.2 eq) in a solvent such as toluene or ethanol.

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the mixture to reflux and, if necessary, use a Dean-Stark apparatus to remove the water formed during the condensation.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

-

-

Step 2: Thermal Cyclization.

-

In a round-bottom flask equipped with a reflux condenser, place the crude β-aminoacrylate intermediate from Step 1.

-

Add a high-boiling solvent such as Dowtherm A or mineral oil (approximately 10-20 mL per gram of intermediate).

-

Heat the mixture with stirring to approximately 250-260 °C.

-

Maintain this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

-

The crude 4-hydroxy-2-(trifluoromethyl)quinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-substituted quinoline.[3] The use of a trifluoromethylated β-diketone allows for the introduction of a -CF3 group at either the 2- or 4-position of the quinoline ring, with regioselectivity influenced by steric and electronic factors.[3]

Reaction Scheme:

Experimental Protocol: General Procedure for the Combes Synthesis of Trifluoromethyl-Quinolines [4][5]

-

To a stirred solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add the trifluoromethylated β-diketone (1.0-1.2 eq).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted quinoline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[6] This method is particularly useful for preparing quinolines with substituents at the 2- and/or 4-positions.

Reaction Scheme:

Experimental Protocol: General Procedure for the Doebner-von Miller Synthesis of 2-(Trifluoromethyl)quinolines [7]

-

In a reaction vessel, dissolve the substituted aniline (1.0 eq) in a suitable solvent and add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).

-

Add the α,β-unsaturated trifluoromethyl ketone (1.0-1.2 eq) to the mixture.

-

An oxidizing agent (often the Schiff base formed in situ from a second molecule of aniline and the carbonyl compound) is required for the final aromatization step.

-

Heat the reaction mixture, typically at reflux, for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8]

Reaction Scheme:

Experimental Protocol: Proline Potassium Salt-Catalyzed Friedländer Annulation for 4-(Trifluoromethyl)quinolines [9]

-

In a reaction vial, combine the substituted 2-trifluoroacetyl aniline (1.0 eq), the carbonyl compound (1.2 eq), and proline potassium salt (10 mol%).

-

Add a suitable solvent (e.g., ethanol).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically a few hours).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 4-(trifluoromethyl)quinoline derivative.

Modern Synthetic Methods

Radical Trifluoromethylation

Direct trifluoromethylation of the quinoline ring can be achieved through radical-based methods. These reactions often utilize a trifluoromethyl radical precursor, such as Togni's reagent, and an initiator, which can be a metal catalyst, a photoredox catalyst, or UV light.[10]

Reaction Scheme:

Experimental Protocol: Photo-induced Radical Cyclization with Togni's Reagent [10]

-

To a reaction tube, add the benzene-tethered 1,7-enyne (1.0 eq), Togni's reagent (1.5 eq), and sodium iodide (2.0 eq).

-

Add a suitable solvent (e.g., acetonitrile).

-

Irradiate the mixture with a UV lamp at room temperature for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the trifluoromethylated dihydroquinolin-2(1H)-one.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of trifluoromethylated compounds under mild conditions. This method often employs a ruthenium or iridium-based photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation [11][12]

-

In a reaction vial, combine the quinoline substrate (1.0 eq), the trifluoromethylating agent (e.g., CF3I or a Togni reagent), and the photoredox catalyst (e.g., Ru(bpy)3Cl2, 1-5 mol%).

-

Add a suitable solvent (e.g., acetonitrile or DMF) and any necessary additives (e.g., a base or a sacrificial electron donor).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, remove the solvent in vacuo.

-

Purify the crude product by column chromatography to isolate the trifluoromethylated quinoline.

Data Presentation: Comparison of Synthetic Pathways

The following tables summarize quantitative data for various synthetic routes to trifluoromethyl-substituted quinolines, allowing for a direct comparison of their efficiencies.

Table 1: Classical Cyclization Reactions

| Reaction | Starting Materials | Product | Catalyst/Conditions | Yield (%) | Reference |

| Conrad-Limpach | Aniline, Ethyl 4,4,4-trifluoroacetoacetate | 4-Hydroxy-2-(trifluoromethyl)quinoline | Dowtherm A, 250-260°C | Moderate to High | [2] |

| Combes | m-Chloroaniline, Trifluoroacetylacetone | 7-Chloro-2-methyl-4-(trifluoromethyl)quinoline | H2SO4, Reflux | Good | [3] |

| Doebner-von Miller | Aniline, α,β-Unsaturated trifluoromethyl ketone | 2-(Trifluoromethyl)quinoline | Trichloroacetic acid | Moderate to Excellent | [7] |

| Friedländer | 2-Amino-5-(trifluoromethyl)acetophenone, Acetone | 2-Methyl-7-(trifluoromethyl)quinoline | KOH, Ethanol, Reflux | High | [13] |

Table 2: Modern Synthetic Methods

| Reaction | Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |

| Radical Trifluoromethylation | Benzene-tethered 1,7-enyne | Togni's reagent, NaI | UV irradiation, rt | Moderate to Good | [10] |

| Photoredox Catalysis | Quinoline | CF3I | Ru(bpy)3Cl2, Visible light, rt | Good to Excellent | [11][12] |

| Copper-Catalyzed Annulation | Ketone oxime acetate, o-Trifluoroacetyl aniline | - | Cu catalyst, Redox-neutral | Very Good | [14] |

Conclusion

The synthesis of trifluoromethyl-substituted quinolines is a dynamic field of research with a diverse array of available methodologies. Classical cyclization reactions, while often requiring harsh conditions, remain valuable for their ability to construct the quinoline core from readily available starting materials. Modern methods, such as radical trifluoromethylation and photoredox catalysis, offer milder reaction conditions and novel pathways to access these important compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers to make informed decisions in their pursuit of novel trifluoromethyl-substituted quinoline derivatives for a wide range of applications.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. ionicviper.org [ionicviper.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

A Technical Guide to the Potential Research Applications of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a trifluoromethyl (CF3) group and halogen substituents can significantly modulate the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][3][4] This guide explores the potential research applications of the specific derivative, 4,5,7-Trichloro-2-(trifluoromethyl)quinoline (CAS: 175203-41-5), by examining the established biological activities and synthetic utility of structurally analogous compounds. While direct biological data for this exact molecule is sparse in public literature, its structural features suggest significant potential as a versatile building block and a candidate for screening in oncology, parasitology, and other therapeutic areas.

Introduction and Chemical Properties

This compound is a synthetic, poly-halogenated heterocyclic compound.[5][6] The quinoline core is an aromatic structure composed of a fused benzene and pyridine ring.[7] The key functional groups—a trifluoromethyl group at the 2-position and chlorine atoms at the 4, 5, and 7-positions—are expected to confer distinct chemical reactivity and biological activity. The electron-withdrawing nature of these substituents makes the quinoline ring electron-deficient, which is a key attribute for certain biological interactions and chemical reactions.[8][9]

| Property | Value | Reference |

| CAS Number | 175203-41-5 | [6] |

| Molecular Formula | C₁₀H₃Cl₃F₃N | [5] |

| Molecular Weight | 300.50 g/mol | [6] |

| Structure | This compound | [5] |

Potential Research Applications

Based on extensive research into related trifluoromethyl- and chloro-substituted quinolines, this compound holds promise in several key areas of drug discovery.

The quinoline scaffold is a cornerstone in the development of anticancer agents.[2][10] Derivatives are known to target various hallmarks of cancer, including uncontrolled proliferation, cell cycle dysregulation, and survival signaling.

-

Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases that are critical for tumor growth and survival.[8] The PI3K/Akt/mTOR pathway, a central regulator of cell metabolism and proliferation, is a common target.[1][8] Structurally similar compounds suggest that this compound could serve as a core for developing inhibitors of kinases like EGFR, c-Met, and VEGFR.[8]

-

Microtubule Polymerization Inhibition: A series of 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent antitumor activity by inhibiting microtubule polymerization, a mechanism similar to that of colchicine.[11] This disruption of the cellular cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.[11]

-

Topoisomerase Inhibition: Certain quinoline compounds are known to inhibit topoisomerases, enzymes essential for managing DNA topology during replication.[1] This is a validated mechanism for cancer chemotherapy.

Quinolines are historically significant in the fight against parasitic diseases, most notably malaria.[1][7]

-

Antimalarial Activity: The 4-aminoquinoline structure is central to classic antimalarials like chloroquine.[1] The primary mechanism involves inhibiting the parasite's ability to detoxify heme, leading to a buildup of the toxic substance and parasite death.[1] The inclusion of a trifluoromethyl group has been explored as a strategy to combat drug resistance.[1]

-

Broad-Spectrum Antiparasitic Potential: The activity of some 7-(trifluoromethyl)quinoline derivatives against other parasites suggests the potential for developing broad-spectrum agents.[1]

Synthetic Utility and Workflow

This compound is a valuable synthetic intermediate. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing diverse functional groups and building compound libraries for screening.[9][12]

Caption: Synthetic and screening workflow using the target compound.

Quantitative Data on Structurally Related Compounds

Table 1: In Vitro Anticancer Activity of 2-(Trifluoromethyl)quinoline Derivatives

| Compound/Analog | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine) | PC3 (Prostate) | Anti-proliferative | 0.49 | [11] |

| K562 (Leukemia) | Anti-proliferative | 0.08 | [11] | |

| HeLa (Cervical) | Anti-proliferative | 0.01 | [11] | |

| Fluorinated Quinoline 6a | MDA-MB-468 (TNBC) | Anticancer | 2.5 - 5 | [13] |

| DFIQ | A549 (Lung) | Anti-proliferative | 3.53 | [1] |

Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound/Analog | Parasite Strain | Assay Type | IC₅₀ (µM) | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | P. falciparum (CQ-R) | Antimalarial | 1.2 | [7] |

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for quinoline derivatives in cancer is the inhibition of receptor tyrosine kinases and their downstream signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Key Experimental Protocols

The following are generalized protocols based on methodologies used for evaluating structurally similar quinoline derivatives. These can be adapted to investigate this compound.

This protocol describes the nucleophilic substitution at the C4-position, a key step in creating a library of derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).[12]

-

Addition of Nucleophile: Add the desired substituted aniline (1.0–1.2 eq) to the solution.[12]

-

Catalysis: Add a catalytic amount of acid (e.g., concentrated HCl) to facilitate the reaction.[12]

-

Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Collect the resulting precipitate by filtration. If no precipitate forms, remove the solvent under reduced pressure.[12]

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure derivative.[12]

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, A549) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.[2]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization buffer (e.g., 20% SDS in 50% DMF) to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound represents an under-explored yet promising chemical entity. Its structural similarity to quinoline derivatives with proven anticancer and antiparasitic activity makes it a compelling candidate for further investigation. Future research should focus on synthesizing a focused library of derivatives via substitution at the C4-position, followed by systematic screening against panels of cancer cell lines and parasitic organisms. Mechanistic studies should then be employed to elucidate the specific molecular targets of the most potent compounds, paving the way for lead optimization and further preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(2-(Trifluoromethyl)phenyl)quinoline|Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C10H3Cl3F3N | CID 2776865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Commercial Suppliers of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an overview of commercial suppliers for the chemical compound 4,5,7-Trichloro-2-(trifluoromethyl)quinoline, intended for professionals in research and development. Below you will find key technical data, supplier information, and a generalized workflow for the procurement of specialized chemical reagents.

Compound Identification

-

Chemical Name: this compound

-

Molecular Weight: 300.49 g/mol [1]

Commercial Suppliers and Technical Data

The following table summarizes publicly available data from various commercial suppliers of this compound. Researchers should verify all specifications with the supplier before ordering.

| Supplier | Catalog Number | Purity | Melting Point | MDL Number | Notes |

| Oakwood Chemical | 007452 | 97% | 111-114°C | MFCD00153279 | --- |

| BLDpharm | BD00659129 | --- | --- | MFCD00153279 | Available for online orders. |

| ChemicalBook | CB6775036 | --- | --- | MFCD00153279 | Lists multiple suppliers in its database.[1] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | --- | --- | --- | --- | Lists the product with CAS No. 175203-41-5.[2] |

Safety and Handling Information

Based on available GHS classifications, this compound is considered hazardous. Users must consult the full Safety Data Sheet (SDS) from their chosen supplier before handling.

-

Hazard Statements:

-

Precautionary Statements: P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338[4]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathway information are highly dependent on the research application and are not provided by commercial chemical suppliers. This type of information is typically found in peer-reviewed scientific literature, patents, or developed internally by research organizations. The scope of this guide is limited to the commercial availability and specifications of the compound itself.

Workflow for Chemical Procurement and Verification

For researchers and drug development professionals, the process of sourcing and verifying a specialized chemical like this compound is a critical multi-step process. The following diagram illustrates a generalized workflow for this procedure.

Caption: Chemical Procurement and Verification Process for Research.

References

- 1. This compound | 175203-41-5 [chemicalbook.com]

- 2. equationchemical.com [equationchemical.com]

- 3. 175203-41-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - this compound (C10H3Cl3F3N) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C10H3Cl3F3N | CID 2776865 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4,5,7-Trichloro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4,5,7-Trichloro-2-(trifluoromethyl)quinoline. The following information is compiled from data on structurally related compounds, including quinoline, chlorinated quinolines, and trifluoromethyl-substituted quinolines. It is imperative to handle this compound with extreme caution, assuming it is highly toxic and hazardous. A comprehensive risk assessment should be conducted before any handling.

Chemical and Physical Properties

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative.[1][2][3] While specific experimental data for this compound is limited, its physical and chemical properties can be inferred from its structure. The presence of chlorine and trifluoromethyl groups suggests it is likely a solid at room temperature with low aqueous solubility and high lipophilicity.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₃F₃N | [1][2] |

| Molecular Weight | 300.49 g/mol | [1] |

| CAS Number | 175203-41-5 | [1] |

| MDL Number | MFCD00153279 | [1][3] |

Hazard Identification and Classification

Based on the known hazards of quinoline and its derivatives, this compound should be treated as a hazardous substance.[6][7] The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially increasing its biological activity and toxicity.[4][5]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Safety and Handling Precautions

Due to the anticipated high toxicity, strict adherence to safety protocols is mandatory.

3.1. Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.

-

Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge is necessary.

3.2. Engineering Controls

-

Work should be exclusively performed in a well-ventilated laboratory with a certified chemical fume hood.

-

Use of a glove box for handling the solid compound is highly recommended to minimize exposure.[8]

3.3. Hygiene Measures

-

Avoid all contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling, even if gloves were worn.

3.4. Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8]

-

Store in a locked cabinet or a designated area for highly toxic substances.

First-Aid Measures

In case of any exposure, seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.[6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up solid spills, avoiding dust generation. Place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

-

Dispose of this chemical and its container as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Protocols

7.1. General Protocol for Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 4-position of the quinoline ring is activated towards nucleophilic substitution.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

7.2. General Protocol for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

The chloro groups can also be functionalized via cross-coupling reactions.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the coupling partner (e.g., a boronic acid or an amine; 1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃; 0.02-0.10 eq), a suitable ligand (e.g., SPhos, XPhos; 0.04-0.20 eq), and a base (e.g., K₂CO₃, K₃PO₄; 2.0-4.0 eq).

-

Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent (e.g., dioxane, toluene, or DMF). Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and partition the residue between an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

8.1. Logical Relationship: Hazard Mitigation Strategy

References

- 1. This compound | 175203-41-5 [chemicalbook.com]

- 2. This compound | C10H3Cl3F3N | CID 2776865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry. Its versatile physicochemical properties and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across numerous disease areas. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, mechanism of action, therapeutic applications, and the experimental methodologies crucial for the evaluation of its derivatives.

Physicochemical Properties and Synthesis of the Quinoline Scaffold

Quinoline is a weak tertiary base that can form salts with acids. Its aromatic nature allows it to participate in both electrophilic and nucleophilic substitution reactions, providing a rich chemical space for the design and synthesis of diverse derivatives. The electronic properties of the quinoline ring can be modulated by the introduction of various substituents, influencing its pharmacokinetic and pharmacodynamic profiles.

The synthesis of the quinoline scaffold is well-established, with several named reactions providing access to a wide range of substituted derivatives. These classical methods, while foundational, are often supplemented by modern, more efficient synthetic strategies.

Classical Synthetic Methodologies

A variety of classical methods have been developed for the synthesis of the quinoline ring system. The choice of method often depends on the desired substitution pattern on the final molecule.

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and a mild oxidizing agent like nitrobenzene.[1]

-

Procedure:

-

In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Add ferrous sulfate heptahydrate to the mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. The reaction is highly exothermic.

-

Maintain the oil bath temperature at 140-150°C for 3-4 hours.

-

After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolate the crude quinoline via steam distillation.

-

Separate the quinoline layer, dry it, and purify by fractional distillation.[1]

-

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.

-

General Procedure:

-

Combine the aniline and hydrochloric acid in a reaction vessel and heat to reflux.

-

Slowly add a solution of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in a suitable solvent like toluene to the refluxing aniline hydrochloride solution over 1-2 hours.

-

Continue refluxing for an additional 4-6 hours.

-

After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or distillation.

-

Combes Synthesis: This synthesis produces 2,4-disubstituted quinolines from the condensation of anilines with β-diketones.[2][3]

-

Mechanism: The reaction proceeds via the formation of an enamine intermediate from the aniline and β-diketone, followed by acid-catalyzed cyclization and dehydration.[3]

-

General Procedure:

-

Condense the arylamine with a β-diketone to form an enamine.

-

Cyclize the enamine intermediate by heating in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid.[2]

-

Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or a base.[4][5]

-

Procedure (Base-catalyzed):

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent like ethanol.

-

Add a catalytic amount of a base (e.g., sodium hydroxide).

-

Heat the reaction mixture to reflux, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and isolate the product by filtration or extraction.

-

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7][8]

-

Procedure:

-

In a suitable solvent such as ethanol, dissolve a strong base like potassium hydroxide.

-

Add isatin and stir until the color changes, indicating the formation of the isatinic acid salt.

-

Add the carbonyl compound to the mixture.

-

Heat the reaction mixture to reflux for several hours.[7]

-

After cooling, pour the mixture into ice-water and acidify to precipitate the quinoline-4-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.[6]

-

Gould-Jacobs Reaction: This method is used to prepare 4-hydroxyquinoline derivatives from the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][9][10][11]

-

Procedure (Microwave-Assisted):

-

In a microwave-safe vial, combine the aniline and diethyl ethoxymethylenemalonate.

-

Seal the vial and heat in a microwave reactor to 250-300°C for a short duration (e.g., 1-15 minutes).[12]

-

Cool the vial to room temperature, allowing the product to precipitate.

-

Filter the solid product and wash with a cold solvent like acetonitrile.[12]

-

Dry the product under vacuum.

-

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key component in a multitude of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities.

FDA-Approved Quinoline-Based Drugs

A number of drugs incorporating the quinoline scaffold have received FDA approval for various indications, highlighting the clinical significance of this heterocyclic system.

Table 1: Pharmacokinetic Parameters of Selected FDA-Approved Quinoline-Based Drugs

| Drug Name | Therapeutic Area | Tmax (hours) | Half-life (hours) | Apparent Clearance (CL/F) (L/h) | Volume of Distribution (Vd/F) (L) | Protein Binding (%) |

| Bedaquiline | Anti-tuberculosis | ~5[9] | ~5.5 months (terminal)[9] | 1.50[11] | Vp1/F: 1,250; Vp2/F: 4,960[11] | >99.9 |

| Bosutinib | Anticancer (CML) | 4-6[13] | 22.5[14] | 189[14] | - | 94[13] |

| Cabozantinib | Anticancer (various) | 2-5 | ~120 | - | - | >99.7 |

| Lenvatinib | Anticancer (various) | 1-4 | ~28[15] | 6.56[15] | 50.5 - 163.0[15] | 98-99[15] |

| Neratinib | Anticancer (Breast) | 4-7[16] | ~14[17] | - | - | - |

| Tafenoquine | Antimalarial | - | ~15 days[18] | 2.96[7] | 915[7] | - |

Note: Pharmacokinetic parameters can vary depending on the patient population, formulation, and co-administered drugs.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.

Many quinoline-based anticancer drugs function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation and survival.[19][20] Quinoline-based inhibitors can block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling.

-

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][21]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[6]

The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC50) of Selected Quinoline Derivatives

| Compound Class/Name | Target Kinase/Cell Line | IC50 (µM) | Reference |

| Bosutinib | BCR-ABL | 0.0012 | [22] |

| Compound 15 | MCF-7 (Breast) | 15.16 | [23] |

| HepG-2 (Liver) | 18.74 | [23] | |

| A549 (Lung) | 18.68 | [23] | |

| Compound 91b1 | A549 (Lung) | 15.38 (µg/mL) | [24] |

| AGS (Gastric) | 4.28 (µg/mL) | [24] | |

| KYSE150 (Esophageal) | 4.17 (µg/mL) | [24] | |

| KYSE450 (Esophageal) | 1.83 (µg/mL) | [24] | |

| Hydrazide Derivative 18 | HCT116 (Colon) | 0.329 (µg/mL) | [25] |

Antimalarial and Antibacterial Activity

Historically, quinoline-based compounds like quinine and chloroquine have been mainstays in the treatment of malaria. The development of resistance has spurred the discovery of new quinoline antimalarials. The antibacterial activity of quinolones, a subclass of quinolines, is also well-documented.

Key Experimental Protocols for Biological Evaluation

The biological evaluation of novel quinoline derivatives is essential to determine their therapeutic potential. Standardized in vitro assays are employed to assess their activity and mechanism of action.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

-

In Vitro Kinase Inhibition Assay

These assays are crucial for determining the potency and selectivity of quinoline-based kinase inhibitors.

-

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare a kinase buffer, and dilute the target kinase, substrate, and test inhibitor to their final concentrations.

-

Assay Procedure: In a 96- or 384-well plate, add the kinase, substrate, and serially diluted inhibitor.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature for a defined time.

-

Detection: Add a reagent that stops the kinase reaction and measures the amount of ATP consumed or ADP produced via a luciferase-luciferin reaction, which generates a luminescent signal.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[26]

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[27][28]

-

Procedure:

-

Preparation: Prepare serial two-fold dilutions of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized suspension of the test bacteria to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[27]

-

Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27][28]

-

Conclusion

The quinoline scaffold continues to be an exceptionally fruitful source of inspiration for medicinal chemists. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the strategic design and synthesis of novel quinoline derivatives will undoubtedly lead to the development of next-generation medicines to address unmet medical needs.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ablelab.eu [ablelab.eu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. bmglabtech.com [bmglabtech.com]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Role of trifluoromethyl groups in pharmacologically active compounds.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pharmacologically active compounds has become a pillar of modern medicinal chemistry. This powerful moiety exerts a profound influence on a molecule's physicochemical and biological properties, often transforming a promising lead compound into a viable drug candidate. This technical guide delves into the multifaceted roles of the trifluoromethyl group in drug design, providing a comprehensive overview of its impact on metabolic stability, lipophilicity, binding affinity, and bioavailability. Detailed experimental protocols and structured data are presented to offer actionable insights for drug development professionals.

Enhancing Metabolic Stability: Resisting Enzymatic Degradation

One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of a compound's metabolic stability.[1][2] The C-F bond is one of the strongest single bonds in organic chemistry, making the CF3 group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][3] By replacing a metabolically labile group, such as a methyl (CH3) group, with a CF3 group at a known or suspected site of metabolism, that metabolic pathway can be effectively blocked.[1] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][4]

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

| Parameter | Methyl (CH₃) Group | Trifluoromethyl (CF₃) Group | Rationale |

| Susceptibility to Oxidation | High | Low | The high bond energy of the C-F bond makes it resistant to enzymatic cleavage by CYP450 enzymes.[1] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[1] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[1][3] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the metabolic capacity of the liver.[1] |

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.

Objective: To determine the rate at which a test compound is metabolized by liver microsomes.

Methodology:

-

Preparation of Microsomes: Liver microsomes (typically from human, rat, or mouse) are prepared by differential centrifugation of liver homogenates.

-

Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes and a NADPH-generating system (which provides the necessary cofactors for CYP450 enzymes) in a phosphate buffer at 37°C.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Caption: Workflow for determining in vitro metabolic stability.

Modulating Lipophilicity: Impact on Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of a molecule.[5][6] This enhanced lipophilicity can improve a drug's ability to penetrate cell membranes, which is crucial for absorption and distribution within the body.[3][4] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[7] Therefore, the strategic placement of the CF3 group is essential to achieve an optimal balance between permeability and solubility.[8]

Table 2: Physicochemical Properties of the Trifluoromethyl Group

| Property | Value/Description | Impact on Drug Molecules |

| Hansch π Value | +0.88 | Increases lipophilicity, but to a lesser extent than a trifluoromethoxy group.[5] |

| van der Waals Radius | Small and compact | Allows it to act as a bioisostere for other groups like chlorine.[5] |

| Electronegativity | High | Strong electron-withdrawing nature influences molecular interactions.[3][6] |

| C-F Bond Dissociation Energy | ~485 kJ/mol | Contributes to high metabolic stability.[5] |

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and "gold standard" method for the experimental determination of the octanol-water partition coefficient (LogP).[9][10]

Objective: To measure the equilibrium distribution of a compound between n-octanol and water.

Methodology:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A measured volume of the second phase is added, and the mixture is shaken vigorously in a flask for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

Caption: Physicochemical impacts of the trifluoromethyl group.

Influencing Binding Affinity: Fine-Tuning Drug-Target Interactions

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, which in turn can influence its binding affinity and selectivity for its biological target.[3][12] The CF3 group can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, with amino acid residues in the binding pocket of a protein.[8] Its steric bulk, though relatively small, can also play a role in optimizing the fit of a drug within its binding site, potentially leading to enhanced potency and selectivity.[5][13]

Table 3: Impact of Trifluoromethyl Group on Binding Affinity

| Interaction Type | Influence of CF₃ Group | Consequence |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | Can form or strengthen interactions with hydrogen bond donors in the binding pocket. |

| Electrostatic Interactions | The strong electron-withdrawing effect creates a dipole moment. | Can lead to favorable electrostatic interactions with polar residues.[8] |

| Hydrophobic Interactions | Increases local hydrophobicity. | Can enhance binding in hydrophobic pockets of the target protein.[14] |

| Steric Fit | Adds bulk compared to a hydrogen atom. | Can improve the shape complementarity of the ligand to the binding site.[5] |

Experimental Protocol: Radioligand Binding Assay

This is a highly sensitive and robust method used to measure the affinity of a ligand for its receptor.[15][16]

Objective: To determine the binding affinity (e.g., Kd, Ki, IC50) of a test compound for a specific receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is prepared, which can be cell membranes, tissue homogenates, or purified recombinant protein.

-

Radioligand Selection: A radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is chosen.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a filter that traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[17]

Improving Bioavailability: The Culmination of Favorable Properties

The oral bioavailability of a drug is the fraction of the administered dose that reaches the systemic circulation unchanged. It is influenced by a multitude of factors, including solubility, permeability, and metabolic stability. By positively impacting these key parameters, the trifluoromethyl group can significantly enhance the oral bioavailability of a drug.[5][18] The increased metabolic stability leads to a reduction in first-pass metabolism in the liver, while the enhanced lipophilicity can improve absorption across the gastrointestinal tract.[4][19]

Experimental Protocol: In Vivo Pharmacokinetic Study in Animal Models

This type of study is essential for determining the bioavailability and other pharmacokinetic parameters of a drug candidate.

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Methodology:

-

Animal Model Selection: A suitable animal model (e.g., rat, mouse) is chosen.

-

Dosing: The test compound is administered to the animals via the intended clinical route (e.g., oral gavage) and also intravenously (to determine the absolute bioavailability).

-